Cas no 900283-33-2 (N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide)

N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide structure
900283-33-2 structure
Product Name:N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide
CAS No:900283-33-2
MF:C25H27N5O
MW:413.514785051346
CID:5424801
Update Time:2025-07-23

N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
    • N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide
    • Inchi: 1S/C25H27N5O/c1-16-23(18-9-7-6-8-10-18)24-28-21(25(3,4)5)15-22(30(24)29-16)27-20-13-11-19(12-14-20)26-17(2)31/h6-15,27H,1-5H3,(H,26,31)
    • InChI Key: NZDSLUURZGFPCI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2N3N=C(C)C(C4=CC=CC=C4)=C3N=C(C(C)(C)C)C=2)C=C1)(=O)C

N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide Pricemore >>

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Additional information on N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide

Introduction to N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide and Its Significance in Modern Chemical Biology

N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide is a highly sophisticated compound with a molecular structure that underscores its potential in the realm of chemical biology and pharmaceutical research. This compound, identified by the CAS number 900283-33-2, represents a testament to the ingenuity of modern synthetic chemistry and its applications in drug discovery. The intricate framework of this molecule, featuring a pyrazolo[1,5-a]pyrimidine core, is particularly noteworthy for its structural complexity and functional diversity.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity and utility in developing therapeutic agents. The presence of a tert-butyl group at the 5-position and a methyl group at the 2-position further enhances the compound's pharmacological profile. These substituents contribute to the molecule's stability and binding affinity, making it an attractive candidate for further investigation.

The phenylacetamide moiety appended to the pyrazolo[1,5-a]pyrimidine ring adds another layer of complexity and functionality. This moiety is well-documented for its role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter activity. The combination of these structural elements in N-4-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}amino)phenylacetamide suggests a multifaceted pharmacological action that warrants detailed exploration.

Recent advancements in chemical biology have highlighted the importance of structure-based drug design. Compounds like N-4-(...)phenylacetamide serve as valuable tools in this context, providing insights into molecular interactions and potential therapeutic applications. The synthetic pathways employed to produce this compound are a testament to the precision and innovation inherent in modern organic synthesis.

The biological activity of N-4-(...)phenylacetamide has been a subject of intense research. Studies have indicated that this compound exhibits significant potential in modulating key biological targets relevant to various diseases. For instance, preliminary data suggest that it may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative conditions. These findings are particularly exciting given the growing burden of such diseases worldwide.

In the context of drug development, N-4-(...)phenylacetamide represents a promising lead compound. Its unique structural features offer opportunities for optimization to enhance potency, selectivity, and pharmacokinetic properties. The use of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising candidates like this one for further preclinical evaluation.

The synthetic accessibility of this compound is another critical factor contributing to its significance. Modern synthetic methodologies have made it possible to construct complex molecules with remarkable efficiency. This accessibility allows researchers to rapidly explore derivatives and analogs, thereby expanding the chemical space available for drug discovery.

Moreover, the analytical techniques available today enable comprehensive characterization of compounds like N-4-(...)phenylacetamide. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography provide detailed insights into molecular structure and conformation. These data are crucial for understanding how the compound interacts with biological targets and for guiding further optimization efforts.

The pharmacokinetic profile of N-4-(...)phenylacetamide is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical viability. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, making it a potentially viable candidate for further development.

In conclusion, N-4-(...)phenylacetamide (CAS no 900283-33-2) is a remarkable compound with significant potential in chemical biology and pharmaceutical research. Its complex structure, derived from a pyrazolo[1,5-a]pyrimidine core, combined with functional groups such as tert-butyl, methyl, and phenylacetamide, makes it an attractive candidate for further exploration. The ongoing research into this compound underscores the importance of innovative approaches in drug discovery and highlights the contributions of synthetic chemistry to modern medicine.

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